molecular formula C12H15N3O2 B6236418 tert-butyl N-(4-amino-2-cyanophenyl)carbamate CAS No. 1156096-32-0

tert-butyl N-(4-amino-2-cyanophenyl)carbamate

Cat. No. B6236418
CAS RN: 1156096-32-0
M. Wt: 233.3
InChI Key:
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Description

Tert-butyl N-(4-amino-2-cyanophenyl)carbamate, also known as t-butyl N-(4-amino-2-cyanophenyl)carbamate, is a compound that has been widely studied in recent years due to its potential applications in various fields. This compound is a derivative of carbamate, a type of organic compound that is formed when an amine reacts with a carbonyl group. It is a colorless, water-soluble compound with a molecular formula of C10H14N2O2. The compound has a melting point of about 153°C and a boiling point of about 240°C.

Scientific Research Applications

Tertert-butyl N-(4-amino-2-cyanophenyl)carbamate N-(4-amino-2-cyanophenyl)carbamate has been studied for its potential applications in various fields. One of the most promising areas of research is its use as an inhibitor of enzymes involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in inflammation, pain, and other physiological processes. In addition, the compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of inflammatory molecules. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

Tertert-butyl N-(4-amino-2-cyanophenyl)carbamate N-(4-amino-2-cyanophenyl)carbamate acts as an inhibitor of enzymes involved in the production of prostaglandins and other inflammatory molecules. It does this by binding to the active site of the enzyme, blocking the production of the molecule. In addition, the compound has been shown to inhibit the growth of certain cancer cells by inhibiting the activity of certain enzymes involved in cell division and growth.
Biochemical and Physiological Effects
Tertert-butyl N-(4-amino-2-cyanophenyl)carbamate N-(4-amino-2-cyanophenyl)carbamate has been studied for its potential effects on the body. In animal studies, the compound has been shown to reduce inflammation and pain, as well as inhibit the production of certain inflammatory molecules. In addition, the compound has been shown to inhibit the growth of certain cancer cells. It has also been shown to reduce the production of certain hormones, such as testosterone, which can have a beneficial effect on certain conditions, such as prostate cancer.

Advantages and Limitations for Lab Experiments

Tertert-butyl N-(4-amino-2-cyanophenyl)carbamate N-(4-amino-2-cyanophenyl)carbamate has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is stable at room temperature. In addition, the compound is water-soluble, making it easy to work with in aqueous solutions. The compound is also relatively non-toxic, making it safe to work with in laboratory settings.
However, there are some limitations to working with this compound in laboratory experiments. The compound is relatively expensive, making it difficult to obtain large quantities for research purposes. In addition, the compound is not very soluble in organic solvents, making it difficult to work with in organic solutions.

Future Directions

There are a number of potential future directions for research on tertert-butyl N-(4-amino-2-cyanophenyl)carbamate N-(4-amino-2-cyanophenyl)carbamate. One potential direction is to further investigate the compound's potential use as an inhibitor of enzymes involved in the production of prostaglandins and other inflammatory molecules. In addition, further research could be conducted to investigate the compound's potential use in the treatment of cancer. Further research could also be conducted to investigate the compound's potential use in the treatment of other diseases, such as diabetes and heart disease. Finally, further research could be conducted to investigate the compound's potential use as an insecticide or herbicide.

Synthesis Methods

Tertert-butyl N-(4-amino-2-cyanophenyl)carbamate N-(4-amino-2-cyanophenyl)carbamate can be synthesized using a number of different methods. One of the most common methods involves the reaction of tertert-butyl N-(4-amino-2-cyanophenyl)carbamate chloride with 4-amino-2-cyanophenol in the presence of a base, such as sodium hydroxide. This reaction produces a carbamate intermediate, which is then reacted with a strong acid, such as hydrochloric acid, to form the desired product. Another method involves the reaction of tertert-butyl N-(4-amino-2-cyanophenyl)carbamate bromide with 4-amino-2-cyanophenol in the presence of a base, such as sodium hydroxide. This reaction produces a bromo-carbamate intermediate, which is then reacted with a strong acid, such as hydrochloric acid, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(4-amino-2-cyanophenyl)carbamate involves the reaction of tert-butyl N-(4-cyanophenyl)carbamate with ammonia in the presence of a reducing agent to form tert-butyl N-(4-amino-2-cyanophenyl)carbamate.", "Starting Materials": [ "tert-butyl N-(4-cyanophenyl)carbamate", "ammonia", "reducing agent" ], "Reaction": [ "Add tert-butyl N-(4-cyanophenyl)carbamate to a reaction vessel", "Add ammonia to the reaction vessel", "Add reducing agent to the reaction vessel", "Heat the reaction mixture to a suitable temperature and maintain for a suitable time", "Cool the reaction mixture and isolate the product by filtration or other suitable means" ] }

CAS RN

1156096-32-0

Product Name

tert-butyl N-(4-amino-2-cyanophenyl)carbamate

Molecular Formula

C12H15N3O2

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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